2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid
Beschreibung
This compound is a bicyclic organic molecule featuring a rigid [2.2.2]octane scaffold, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a carboxylic acid moiety at the 6-position. The bicyclo[2.2.2]octane system confers high conformational rigidity, making it valuable in medicinal chemistry for stabilizing bioactive conformations or enhancing metabolic stability. The Boc group serves as a temporary protective group for amines during synthetic workflows, while the carboxylic acid enables further derivatization .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICQNBQLGTZYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound “2-(tert-Butoxycarbonyl)-2-azabicyclo[22The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group in organic synthesis, particularly for amines.
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The BOC group protects the amine during the reaction process and can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.
Biochemical Pathways
The use of boc groups in organic synthesis can influence a variety of biochemical pathways, depending on the specific amine that is being protected.
Result of Action
The result of the compound’s action would depend on the specific amine that is being protected by the BOC group. By protecting the amine during the reaction process, the BOC group can help to prevent unwanted side reactions, thereby increasing the efficiency and selectivity of the synthesis.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the addition and removal of the BOC group typically require specific reaction conditions, such as the presence of a base or an acid, respectively. Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of complex organic molecules, facilitating reactions such as the Morita–Baylis–Hillman and Knoevenagel reactions. The nature of these interactions often involves the compound acting as a nucleophile or a base, thereby influencing the reaction kinetics and outcomes.
Cellular Effects
The effects of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of certain transcription factors, leading to changes in gene expression that can alter cellular metabolism and function. Additionally, its impact on cell signaling pathways can result in modified cellular responses to external stimuli, thereby affecting overall cell behavior.
Molecular Mechanism
At the molecular level, 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, thereby influencing biochemical pathways. Furthermore, the compound can affect gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can affect the synthesis and degradation of certain metabolites, thereby altering the overall metabolic balance within cells. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid within cells and tissues are essential for its function. The compound is transported across cell membranes through specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues. This distribution is critical for the compound’s efficacy, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.
Biologische Aktivität
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid, commonly referred to as Boc-aza-bicyclo[2.2.2]octane, is a bicyclic compound with significant implications in medicinal chemistry, particularly in the development of γ-secretase inhibitors (GSIs) for Alzheimer's disease and cancer therapies. Its structure allows for unique interactions within biological systems, making it a subject of interest in various pharmacological studies.
- Chemical Formula : C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- CAS Number : 1353649-31-6
- Purity : Typically ≥ 97%
The biological activity of Boc-aza-bicyclo[2.2.2]octane primarily revolves around its role as a selective inhibitor of the γ-secretase complex, particularly targeting the PSEN1-APH1B complex. This selectivity is crucial for minimizing side effects associated with Notch signaling inhibition, which is often implicated in various cancers and other diseases.
Key Findings from Research Studies
-
Selectivity and Potency : Compounds derived from Boc-aza-bicyclo[2.2.2]octane have demonstrated low nanomolar potency against PSEN1 complexes, with notable selectivity over PSEN2 complexes—an essential aspect for therapeutic applications in Alzheimer's disease without the adverse effects typically seen with broader γ-secretase inhibitors .
Compound Potency (nM) Selectivity (PSEN1 vs PSEN2) (+)-13b 5.5 >300-fold (+)-21a Not specified Moderate - Pharmacokinetics : In vivo studies indicated that (+)-13b exhibited a high clearance rate (99 mL/min/kg) and a short half-life (T1/2 = 0.48 h), suggesting rapid metabolism but also extensive distribution outside plasma (Vdss = 3.43 L/kg) .
- Brain Penetration : The compound showed promising brain penetration capabilities, which is vital for targeting neurodegenerative conditions like Alzheimer's disease .
Case Studies
Research has highlighted the effectiveness of Boc-aza-bicyclo[2.2.2]octane derivatives in mouse models:
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, specific inhibition of γ-secretase via Boc derivatives led to improvements in cognitive functions without significant Notch-related side effects, indicating a potential therapeutic pathway for treating neurodegeneration .
- Cancer Therapeutics : The involvement of Notch signaling in cancer biology has led to investigations into the use of these compounds as potential oncological agents, where selective inhibition could disrupt tumor growth while sparing normal tissue function .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Varying Bicyclo Systems
Key Observations :
Analogues with Alternative Protecting Groups or Functional Groups
Key Observations :
Spiro and Heterocyclic Analogues
Key Observations :
- Spiro Systems: Spiro compounds (e.g., spiro[3.4]octane) introduce axial chirality and novel topology, which can modulate target binding in drug discovery .
- Fmoc Derivative : The Fmoc-protected analog (CAS 1861066-38-7) is tailored for solid-phase peptide synthesis, contrasting with the Boc group’s acid-labile properties .
Q & A
Q. What are the critical safety protocols for handling 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid in laboratory settings?
Methodological Answer: Strict adherence to PPE (gloves, chemical-resistant clothing) and respiratory protection (P95 or OV/AG/P99 filters) is essential. Avoid moisture and air exposure by storing the compound under inert gas (e.g., nitrogen) in airtight containers . Use spark-free tools and grounded equipment to prevent electrostatic discharge. Immediate decontamination of spills with water and proper disposal per local regulations is critical .
Q. How can researchers verify the structural integrity of this bicyclic compound post-synthesis?
Methodological Answer: Utilize tandem techniques such as NMR (1H/13C) to confirm the bicyclo[2.2.2]octane framework and tert-butoxycarbonyl (Boc) group placement. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity, combine HPLC with UV detection (λ ~254 nm) and FT-IR to monitor carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) .
Q. What synthetic routes are commonly employed for this compound, and how can side products be minimized?
Methodological Answer: The Boc-protected bicyclic amino acid is typically synthesized via intramolecular cyclization of linear precursors, using catalysts like Pd(OAc)₂ for Heck-type reactions. Side products (e.g., epimerization at C6) are mitigated by maintaining low temperatures (0–5°C) during Boc deprotection with TFA and optimizing reaction time (<2 hours). Post-synthesis, flash chromatography (silica gel, ethyl acetate/hexane) isolates the desired product .
Advanced Research Questions
Q. How does the steric environment of the bicyclo[2.2.2]octane core influence reactivity in peptide coupling reactions?
Methodological Answer: The rigid bicyclic structure imposes steric hindrance, slowing coupling kinetics. To enhance efficiency, use HATU/DIPEA in DMF, which activates the carboxylic acid while minimizing racemization. Pre-activation (10 min, 25°C) of the acid before adding the amine nucleophile improves yields. Monitor reaction progress via LC-MS to detect incomplete coupling or diastereomer formation .
Q. What analytical strategies are recommended for identifying decomposition byproducts under varying pH conditions?
Methodological Answer: Subject the compound to accelerated stability studies (e.g., 40°C/75% RH, pH 1–9 buffers). Analyze samples using UHPLC-QTOF-MS to detect degradation products (e.g., Boc cleavage or lactam formation). Quantify degradation kinetics via Arrhenius modeling , and confirm structures with NMR and collision-induced dissociation (CID) MS/MS .
Q. How can researchers reconcile discrepancies in reported stability data for this compound?
Methodological Answer: Discrepancies often arise from differences in storage conditions (e.g., moisture levels, oxygen exposure). Design controlled stability studies with standardized parameters (humidity-controlled desiccators, inert atmosphere). Use Karl Fischer titration to quantify residual water in samples and correlate it with decomposition rates. Cross-reference findings with thermogravimetric analysis (TGA) to assess thermal degradation thresholds .
Q. What strategies mitigate racemization during incorporation of this bicyclic amino acid into peptide chains?
Methodological Answer: Racemization occurs at the C6 carboxylic acid during activation. Use low-basicity coupling agents (e.g., COMU) and minimize activation time. Add HOBt (1-hydroxybenzotriazole) to suppress oxazolone intermediate formation. Monitor enantiomeric purity via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
